molecular formula C20H19BrN4O2S B2669333 N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251606-78-6

N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2669333
CAS No.: 1251606-78-6
M. Wt: 459.36
InChI Key: BXPYYOMMHFRNCC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide (CAS 1251606-78-6) is a phthalazine-based compound of significant interest in oncology research. It has been identified as a potential inhibitor of PARP1 and PARP2 (Poly (ADP-ribose) polymerase), enzymes critical for DNA repair, and has also demonstrated activity against tubulin . This dual mechanism of action makes it a promising candidate for investigating novel cancer treatment strategies, particularly in cancers characterized by deficiencies in DNA repair pathways, such as certain breast, ovarian, and pancreatic cancers . The compound has a molecular formula of C20H17BrN4O3S and a molecular weight of 473.34 g/mol . It is supplied for research purposes, with availability in various quantities to suit experimental needs . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2S/c21-14-4-3-5-15(12-14)22-18(26)13-25-20(27)17-7-2-1-6-16(17)19(23-25)24-8-10-28-11-9-24/h1-7,12H,8-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPYYOMMHFRNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-bromophenylamine, thiomorpholine, and phthalic anhydride. The reaction conditions may involve:

    Amination: Reacting 3-bromophenylamine with phthalic anhydride to form an intermediate.

    Cyclization: Introducing thiomorpholine to the intermediate under controlled conditions to form the thiomorpholine ring.

    Acetylation: Acetylating the resulting compound to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to proteins or enzymes, while the thiomorpholine ring can enhance solubility and bioavailability. The phthalazinone moiety may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Biological Activity/Application Structural Insights
Target Compound Phthalazin-2-yl acetamide 3-Bromophenyl, thiomorpholin-4-yl Under investigation (hypothesized kinase inhibition) Thiomorpholine enhances polarity; 3-Br position reduces steric hindrance vs. 4-Br
N-(2-Bromophenyl)-2-(3-benzoyl-4-hydroxy-1,1-dioxido-benzo[e][1,2]thiazin-2-yl)acetamide () Benzothiazin-2-yl acetamide 2-Bromophenyl, benzoyl, sulfone Antidiabetic Sulfone group increases electron-withdrawing effects; benzoyl may enhance target affinity
N-(4-Bromophenyl)-2-(2-thienyl)acetamide () Thiophene acetamide 4-Bromophenyl, thiophene Antimycobacterial Thiophene’s aromaticity and planarity improve membrane penetration
C696-0829: N-(2-fluorophenyl)-N-methyl-2-[1-oxo-4-(pyridin-4-ylmethyl)phthalazin-2-yl]acetamide () Phthalazin-2-yl acetamide 2-Fluorophenyl, pyridinylmethyl Screening compound (kinase assays) Fluorine’s electronegativity and pyridine’s basicity alter pharmacokinetics
2-(6,6-Dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Morpholin-2-yl acetamide 4-Isopropylphenyl, dimethyl morpholine Synthetic intermediate Morpholine’s oxygen vs. thiomorpholine’s sulfur affects solubility

Biological Activity

N-(3-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and the biological activities reported in various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H16BrN3O2S\text{C}_{15}\text{H}_{16}\text{BrN}_{3}\text{O}_{2}\text{S}

It features a bromophenyl group, a thiomorpholine moiety, and a dihydrophthalazine core, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiomorpholine ring and the introduction of the bromophenyl group through electrophilic aromatic substitution. Detailed procedures can be found in chemical synthesis literature.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of derivatives similar to this compound. For instance, compounds containing thiomorpholine have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways. A study reported that derivatives with similar structures inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity: The compound may act as an enzyme inhibitor in metabolic pathways crucial for cell proliferation.
  • Interaction with DNA: Some studies suggest that it may intercalate into DNA strands, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(3-bromophenyl)-...E. coli32 µg/mL
N-(3-bromophenyl)-...S. aureus16 µg/mL

Study 2: Anticancer Potential

Another investigation assessed the anticancer effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 25 µM against breast cancer cells.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR (300–500 MHz, CDCl₃ or DMSO-d₆) to confirm regiochemistry and purity. Key signals include aromatic protons (~δ 7.2–7.6 ppm) and thiomorpholine methylenes (~δ 3.3–3.6 ppm) .
  • Mass Spectrometry : ESI/APCI-MS to verify molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .

Basic Question: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:
Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation:

  • Crystallization : Slow evaporation of saturated solutions in ethyl acetate or DCM/hexane mixtures at 25°C .
  • Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K, with refinement using SHELX software .
  • Key Parameters :
    • R factor: ≤0.054 (indicative of high precision)
    • Bond lengths/angles: Confirm planarity of the phthalazinone ring and spatial orientation of the thiomorpholine substituent .

Q. Structural Insights :

  • Hydrogen bonding between the acetamide carbonyl and thiomorpholine sulfur stabilizes the conformation .
  • Bromine’s steric bulk influences π-stacking interactions in the solid state .

Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Methodological Optimization Steps :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (e.g., BINAP, Xantphos) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for thiomorpholine incorporation; DMF often improves reaction rates .
  • Temperature Gradients : Perform reactions under reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction times, higher yields) .
  • Workup Strategies : Acid-base extraction to remove unreacted starting materials, followed by HPLC (C18 column, acetonitrile/water) for final purity assessment (>95%) .

Advanced Question: What computational approaches are used to predict the compound’s pharmacological activity?

Answer:
In Silico Strategies :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 reverse transcriptase), focusing on hydrogen bonding with the phthalazinone core and hydrophobic contacts with the bromophenyl group .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and topological torsion to correlate structural features with bioactivity (e.g., IC₅₀ values) .
  • ADMET Prediction : SwissADME or pkCSM to assess solubility, permeability, and metabolic stability, guiding lead optimization .

Advanced Question: How are structure-activity relationships (SARs) investigated for derivatives of this compound?

Answer:
SAR Workflow :

Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing Br with Cl, altering thiomorpholine with morpholine) .

Biological Assays :

  • In Vitro Testing : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to evaluate selectivity .

Data Analysis :

  • Electron-withdrawing groups (e.g., Br) enhance target binding but may reduce solubility .
  • Thiomorpholine’s sulfur atom improves metabolic stability compared to morpholine derivatives .

Advanced Question: How do researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradiction Resolution Strategies :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Compare datasets across studies, adjusting for differences in cell lines (e.g., HeLa vs. Jurkat) or assay formats (e.g., luminescence vs. colorimetric) .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Advanced Question: What methodologies are employed to study the compound’s stability under physiological conditions?

Answer:
Stability Protocols :

  • pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via UPLC-MS over 24–72 hours .
  • Light/Thermal Stability : Expose solid samples to 40°C/75% RH or UV light (254 nm), analyzing by DSC (differential scanning calorimetry) and XRD to detect polymorphic changes .
  • Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS .

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